molecular formula C15H22N2O3S B2896720 Ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 476628-26-9

Ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No. B2896720
CAS RN: 476628-26-9
M. Wt: 310.41
InChI Key: XIDNDVZWSPCMSV-NXVVXOECSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product . The synthesis often involves steps like functional group interconversion and carbon-carbon bond formation .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The chemical reactions of an organic compound are determined by its functional groups. For example, a compound with a carbonyl group might undergo nucleophilic addition reactions, while a compound with a carbon-carbon double bond might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Antimicrobial Agent Development

The structural similarity of Oprea1_469518 to other imino compounds suggests potential as an antimicrobial agent. Compounds like bis(imino)acenaphthene (BIAN) imidazolium salts have shown high efficacy against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa . The electrostatic interactions with the phospholipid bilayer of bacterial cells by such compounds can compromise the integrity of the cytoplasmic membrane, leading to respiratory inhibition and intracellular coagulation . Oprea1_469518 could be synthesized and tested for similar antimicrobial properties.

Main Group Chemistry Applications

N-heterocyclic imines, to which Oprea1_469518 structurally relates, have been utilized in main group chemistry for the stabilization of electron-deficient species . The imidazolin-2-imino group, for example, has been used to stabilize low-valent metal cations and species with previously unknown bonding modes . Research into the applications of Oprea1_469518 in main group chemistry could lead to the discovery of new compounds with unique electronic structures and reactivities.

Catalysis

The imino group in Oprea1_469518 could serve as a ligand in catalytic complexes. Similar to 2-imino-1,10-phenthrolyl complexes, which have been reported to show catalytic activity , Oprea1_469518 could be explored for its potential to form catalytically active complexes with metals such as iron or cobalt. These complexes could be applied in various organic transformations, potentially offering a new avenue for catalytic applications.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for cyclic structures, such as cyclohexane . .

Mode of Action

The compound likely interacts with its targets through a nucleophilic addition mechanism. The nitrogen in the imino group and the oxygen in the carboxylate group can act as nucleophiles, attacking electrophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structure, it might interfere with pathways involving cyclic compounds or those regulated by proteins with similar structural motifs . The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

Factors like the compound’s size, polarity, and functional groups would influence its ADME properties . For instance, the ethyl and carboxylate groups might enhance its solubility, affecting absorption and distribution, while the cyclohexane and thiazole groups could influence its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Its potential to alter protein structure and function suggests it could have significant effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other molecules can affect its stability and interactions with targets . Additionally, the compound’s action could be influenced by the genetic and epigenetic state of the cells it interacts with .

Safety and Hazards

The safety and hazards of an organic compound are usually determined through toxicological studies. These studies assess the compound’s effects on living organisms and its potential to cause harm .

Future Directions

The future directions could involve further studies to explore new synthetic routes, improve the compound’s properties, or discover new applications .

properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-20-14(19)12-10(2)17(3)15(21-12)16-13(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDNDVZWSPCMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2CCCCC2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate

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